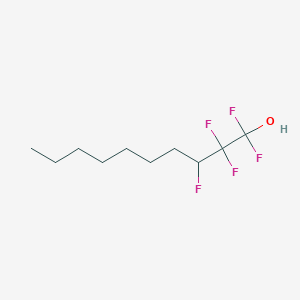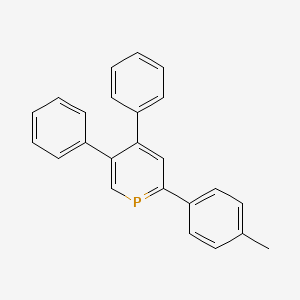
12-Iodododec-11-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Iodododec-11-enenitrile is an organic compound with the molecular formula C12H20IN It is a nitrile derivative that contains an iodine atom and a nitrile group attached to a dodec-11-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogenation of Dodec-11-enenitrile: One common method for preparing 12-Iodododec-11-enenitrile involves the halogenation of dodec-11-enenitrile. This reaction typically uses iodine and a suitable catalyst under controlled conditions to introduce the iodine atom at the desired position.
Nitrile Formation: Another approach involves the formation of the nitrile group through the reaction of a suitable precursor, such as a halogenated dodec-11-ene, with a cyanide source like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nitrile formation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 12-Iodododec-11-enenitrile can undergo substitution reactions where the iodine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The double bond in this compound can participate in addition reactions with various electrophiles, such as hydrogen halides, to form the corresponding addition products.
Oxidation and Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride, while oxidation reactions can convert the nitrile group to carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).
Addition Reactions: Electrophiles (hydrogen halides), solvents (chloroform, dichloromethane).
Oxidation and Reduction Reactions: Reducing agents (lithium aluminum hydride), oxidizing agents (potassium permanganate), solvents (tetrahydrofuran, water).
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the iodine atom.
Addition Reactions: Saturated compounds with the addition of electrophiles across the double bond.
Oxidation and Reduction Reactions: Primary amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
12-Iodododec-11-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving nitriles and halogenated compounds.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules with potential medicinal properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 12-Iodododec-11-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s reactivity also allows it to act as a precursor for the synthesis of other bioactive molecules, which can target specific pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Dodec-11-enenitrile: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
12-Bromododec-11-enenitrile: Contains a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
12-Chlorododec-11-enenitrile: Contains a chlorine atom, which also influences its chemical behavior compared to the iodine-containing compound.
Uniqueness of 12-Iodododec-11-enenitrile: The presence of the iodine atom in this compound imparts unique reactivity, particularly in substitution reactions where iodine is a better leaving group compared to bromine and chlorine. This makes this compound a valuable intermediate in organic synthesis, offering distinct advantages in the preparation of complex molecules.
Eigenschaften
| 116432-42-9 | |
Molekularformel |
C12H20IN |
Molekulargewicht |
305.20 g/mol |
IUPAC-Name |
12-iodododec-11-enenitrile |
InChI |
InChI=1S/C12H20IN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h9,11H,1-8,10H2 |
InChI-Schlüssel |
DUSSSQULMHGKPA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC=CI)CCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)


![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)

![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
